N-[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxycyclopentane-1-carboxamide
Description
N-[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxycyclopentane-1-carboxamide is a complex organic compound that features a unique combination of bromothiophene, thiazole, and methoxycyclopentane moieties
Properties
IUPAC Name |
N-[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxycyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2S2/c1-19-9-3-2-8(6-9)13(18)17-14-16-11(7-21-14)12-10(15)4-5-20-12/h4-5,7-9H,2-3,6H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEERKBMYBHZSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(C1)C(=O)NC2=NC(=CS2)C3=C(C=CS3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxycyclopentane-1-carboxamide typically involves multiple steps:
Formation of the Bromothiophene Intermediate: The synthesis begins with the bromination of thiophene to form 3-bromothiophene.
Thiazole Ring Formation: The bromothiophene intermediate is then reacted with appropriate thiazole precursors under conditions that promote cyclization to form the thiazole ring.
Coupling with Methoxycyclopentane: The final step involves coupling the thiazole-bromothiophene intermediate with 3-methoxycyclopentane-1-carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxycyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of reduced thiazole derivatives
Substitution: Formation of substituted thiophene derivatives
Scientific Research Applications
N-[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxycyclopentane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions involving thiazole and thiophene derivatives.
Mechanism of Action
The mechanism of action of N-[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxycyclopentane-1-carboxamide involves its interaction with specific molecular targets. The bromothiophene and thiazole moieties can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
- **(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline
Uniqueness
N-[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxycyclopentane-1-carboxamide is unique due to the presence of the methoxycyclopentane moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
